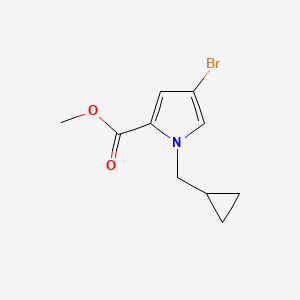
3-甲氧基氮杂环丁烷-1-磺酰胺
描述
“3-Methoxyazetidine-1-sulfonamide” is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Methoxyazetidine-1-sulfonamide” is 1S/C4H10N2O3S/c1-9-4-2-6 (3-4)10 (5,7)8/h4H,2-3H2,1H3, (H2,5,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Methoxyazetidine-1-sulfonamide” is a powder at room temperature . The compound is stable under normal temperatures and pressures.
科学研究应用
抗菌应用
- 预防链球菌感染:与 3-甲氧基氮杂环丁烷-1-磺酰胺 相似的化合物磺胺甲氧嘧啶已用于预防有风湿热病史的患者的链球菌感染。它在较长时间内保持高血清浓度,表明其具有长期预防的潜力 (Lepper,Simon,和 Marienfeld,1957).
化学合成和反应性
- 与嘧啶碱的缩合反应:研究表明,某些磺酰胺,包括 (RS)-1-(2-硝基苯磺酰基)-和 (RS)-1-(4-硝基苯磺酰基)-3-甲氧基-1,2,3,5-四氢-4,1-苯并噁唑,是有效的底物用于路易斯酸介导的与嘧啶碱的缩合反应,证明了它们在化学合成中的反应性和潜力 (Díaz-Gavilán 等人,2006).
新型化合物中的抗菌活性
- 1β-甲基碳青霉烯类的抗菌活性:一系列带有取代磺酰胺部分(包括甲氧亚胺)的 1β-甲基碳青霉烯类对革兰氏阳性和革兰氏阴性细菌均显示出有效的抗菌活性。这突出了磺酰胺衍生物在开发新型抗菌剂中的作用 (Jeon 等人,2007).
抗肿瘤应用
- 癌症治疗中的细胞周期抑制:N-[2-[(4-羟基苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺和相关化合物已被确定为具有抗肿瘤特性的有效细胞周期抑制剂。它们在临床试验中显示出有效性,表明磺酰胺在癌症治疗中的潜力 (Owa 等人,2002).
药理学研究
- CCR4 受体拮抗剂:已合成并检查了吲唑芳基磺酰胺(包括含甲氧基的基团)作为人 CCR4 拮抗剂。这项研究有助于开发针对 CCR4 受体的新的药理学剂,这在各种疾病中具有重要意义 (Procopiou 等人,2013).
食品安全和残留分析
- 食品中磺酰胺残留的检测:已开发出一种方法,使用高效液相色谱法检测鸡肉和鸡蛋中磺酰胺残留,包括磺胺甲氧嘧啶。这项研究对于确保食品安全和监测食品中的抗生素残留至关重要 (Premarathne 等人,2017).
环境应用
- 除草剂残留分析:已开发出酶联免疫吸附试验 (ELISA) 来定量土壤和水中的除草剂甲磺隆(含有磺酰胺基团)。与用于监测环境除草剂残留的传统方法相比,该技术提供了一种经济高效的替代方案 (Parnell 和 Hall,1998).
安全和危害
The safety information for “3-Methoxyazetidine-1-sulfonamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用机制
Sulfonamides: A General Overview
Sulfonamides are a class of synthetic antimicrobial drugs used to treat bacterial infections in humans and animals . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Mode of Action
Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They act as antibacterial compounds to treat diseases such as gastrointestinal and respiratory tract infections .
Biochemical Pathways
The study has made clear the drug mode of action in its inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary depending on several factors, including the specific drug, the dose, and the individual patient’s metabolism .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth, thereby helping to control the infection .
Action Environment
Some of the factors influencing the toxicological effect of sulfonamide drugs include duration and dosage of the drug, its solubility in blood and in other biological fluids, kidney state, age, and nutritional status of the patient .
生化分析
Biochemical Properties
3-Methoxyazetidine-1-sulfonamide plays a role in various biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthase . The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, inhibiting its activity. Similarly, 3-Methoxyazetidine-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthase by mimicking the structure of p-aminobenzoic acid, a substrate for the enzyme . These interactions highlight the compound’s potential as an enzyme inhibitor in biochemical research.
Cellular Effects
The effects of 3-Methoxyazetidine-1-sulfonamide on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by 3-Methoxyazetidine-1-sulfonamide can lead to altered pH regulation within cells, affecting cellular metabolism and function . Additionally, the inhibition of dihydropteroate synthase can disrupt folate synthesis, impacting DNA synthesis and cell division . These effects demonstrate the compound’s potential to modulate cellular processes and its relevance in studying cell biology.
Molecular Mechanism
The molecular mechanism of action of 3-Methoxyazetidine-1-sulfonamide involves its binding interactions with target enzymes and proteins. The sulfonamide group of the compound binds to the active site of carbonic anhydrase, forming a stable complex with the zinc ion and inhibiting the enzyme’s activity . In the case of dihydropteroate synthase, 3-Methoxyazetidine-1-sulfonamide competes with p-aminobenzoic acid for binding to the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor for folate . These binding interactions and enzyme inhibition mechanisms are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxyazetidine-1-sulfonamide can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have indicated that 3-Methoxyazetidine-1-sulfonamide can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic disruption .
Dosage Effects in Animal Models
The effects of 3-Methoxyazetidine-1-sulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, 3-Methoxyazetidine-1-sulfonamide can induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm . These findings are important for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
3-Methoxyazetidine-1-sulfonamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a key role in the oxidation of 3-Methoxyazetidine-1-sulfonamide, converting it into more hydrophilic metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Methoxyazetidine-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 3-Methoxyazetidine-1-sulfonamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Methoxyazetidine-1-sulfonamide is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals within the compound’s structure direct it to these compartments, where it can interact with target enzymes and proteins . Understanding the subcellular localization of 3-Methoxyazetidine-1-sulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-methoxyazetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNUYANSRMXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427081-07-9 | |
| Record name | 3-methoxyazetidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)




![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)

![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)




![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)